5'-{[(4-Fluorophenyl)carbonyl]amino}-2,3'-bithiophene-4'-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-{[(4-Fluorophenyl)carbonyl]amino}-2,3’-bithiophene-4’-carboxylic acid is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a 4-fluorophenyl group, a carbonyl group, and an amino group attached to the bithiophene core. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 5’-{[(4-Fluorophenyl)carbonyl]amino}-2,3’-bithiophene-4’-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a thiophene halide in the presence of a palladium catalyst.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where a fluorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the bithiophene core.
Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, such as the oxidation of an aldehyde or alcohol group on the bithiophene core.
Analyse Chemischer Reaktionen
5’-{[(4-Fluorophenyl)carbonyl]amino}-2,3’-bithiophene-4’-carboxylic acid undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Coupling Reactions: The bithiophene core can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form larger conjugated systems.
Wissenschaftliche Forschungsanwendungen
5’-{[(4-Fluorophenyl)carbonyl]amino}-2,3’-bithiophene-4’-carboxylic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5’-{[(4-Fluorophenyl)carbonyl]amino}-2,3’-bithiophene-4’-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or modulate the function of receptors involved in signaling pathways . The exact mechanism of action depends on the specific biological context and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
5’-{[(4-Fluorophenyl)carbonyl]amino}-2,3’-bithiophene-4’-carboxylic acid can be compared with other similar thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Thiophene-2-carboxylic acid: A simpler thiophene derivative used as a starting material in organic synthesis.
The uniqueness of 5’-{[(4-Fluorophenyl)carbonyl]amino}-2,3’-bithiophene-4’-carboxylic acid lies in its specific substitution pattern and the presence of the 4-fluorophenyl group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C16H10FNO3S2 |
---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
2-[(4-fluorobenzoyl)amino]-4-thiophen-2-ylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C16H10FNO3S2/c17-10-5-3-9(4-6-10)14(19)18-15-13(16(20)21)11(8-23-15)12-2-1-7-22-12/h1-8H,(H,18,19)(H,20,21) |
InChI-Schlüssel |
PMYHRLOLKAFCSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=CSC(=C2C(=O)O)NC(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.